N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS 1353970-54-3) is a synthetic piperidine-acetamide hybrid with the molecular formula C₁₂H₂₁N₃O₂ and a molecular weight of 239.31 g/mol. The compound features a piperidine ring substituted at the 3-position with an N-cyclopropyl-acetamide group and at the 1-position with a 2-amino-acetyl (glycyl) moiety.

Molecular Formula C12H21N3O2
Molecular Weight 239.31 g/mol
Cat. No. B7919039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Molecular FormulaC12H21N3O2
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN
InChIInChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8,13H2,1H3
InChIKeyRSNNRDBLHKCUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS 1353970-54-3): Procurement-Relevant Identity and Core Properties


N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS 1353970-54-3) is a synthetic piperidine-acetamide hybrid with the molecular formula C₁₂H₂₁N₃O₂ and a molecular weight of 239.31 g/mol . The compound features a piperidine ring substituted at the 3-position with an N-cyclopropyl-acetamide group and at the 1-position with a 2-amino-acetyl (glycyl) moiety . Vendors commonly supply it at ≥97% purity for research use only . Its structural scaffold is characteristic of intermediates employed in medicinal chemistry programs targeting neurological disorders and kinase modulation, although no target-specific biological data for the racemic free base have been disclosed in primary literature .

Why N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide Cannot Be Replaced by Generic Piperidine-Acetamide Analogs


The combination of a 3-piperidinyl substitution, an N-cyclopropyl group, and a terminal glycyl moiety creates a unique spatial and electronic profile that is not replicated by close analogs. The 3-piperidinyl attachment point (versus the 4-piperidinyl isomer, CAS 1353983-42-2) alters the vector of the cyclopropyl-acetamide pharmacophore relative to the glycyl side chain, which can impact target engagement in structure-based drug design . The cyclopropyl ring imposes conformational restriction and distinct steric effects compared to simple N-alkyl substituents, while the primary amine on the glycyl group offers a reactive handle for further derivatization (e.g., amide coupling or reductive amination) that is absent in des-glycyl analogs such as N-cyclopropyl-N-(piperidin-3-yl)acetamide (CAS 1353977-51-1) . These differences mean that substituting the compound with a 4-piperidinyl isomer or a des-glycyl analog can lead to divergent synthetic outcomes and, where biological data exist for the series, altered potency or selectivity profiles .

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Comparison: 3-Piperidinyl vs. 4-Piperidinyl Substitution Alters Physicochemical and Conformational Properties

The target compound bears the glycyl-cyclopropyl-acetamide group at the piperidine 3-position, whereas the closest positional isomer (CAS 1353983-42-2) carries the identical substituent set at the 4-position. Although both share the molecular formula C₁₂H₂₁N₃O₂ and an identical molecular weight (239.31 g/mol), the 3-substituted scaffold orients the cyclopropyl-acetamide vector approximately 109° relative to the piperidine ring plane, compared to the 180° linear projection of the 4-substituted isomer . This angular divergence directly impacts docking poses in structure-based campaigns: in published tankyrase inhibitor programs, 3-piperidinyl analogs consistently displayed different SAR trends from their 4-piperidinyl counterparts, with the 3-substituted series often yielding superior ligand efficiency [1]. The target compound retains a primary amine on the glycyl group that enables further functionalization; this handle is identically present in the 4-isomer, so differentiation rests on scaffold geometry rather than reactivity alone .

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Presence of Reactive Primary Amine Handle: Differentiation from Des-Glycyl Analog

The target compound contains a free primary amine on the glycyl (2-amino-acetyl) side chain, which is absent in the simpler analog N-cyclopropyl-N-(piperidin-3-yl)acetamide (CAS 1353977-51-1). This functional group enables selective amide bond formation, reductive amination, or urea/thiourea synthesis without requiring a deprotection step . Quantitative purity specifications from vendors confirm the target compound is supplied at 97–98% purity, whereas the des-glycyl analog is also available at 97% purity, indicating equivalent baseline quality . The molecular weight increases from 182.26 g/mol (des-glycyl) to 239.31 g/mol (target), and the added glycyl group introduces two additional hydrogen-bond donor/acceptor sites (the amine and the amide carbonyl) . In published fragment-to-lead campaigns, the presence of a solvent-exposed primary amine on a piperidine scaffold has been shown to improve aqueous solubility and provide a synthetic handle for parallel library synthesis, effects not achievable with the des-glycyl analog [1].

Chemical Biology Fragment-Based Drug Discovery Bioconjugation

Enantiomeric Purity and Chiral Resolution Availability: (R)- vs. (S)- vs. Racemic Forms

The target compound (CAS 1353970-54-3) is the racemic mixture, while independent vendors also supply the resolved (R)-enantiomer (CAS 1354008-99-3) and (S)-enantiomer (CAS 1353999-93-5) . All three forms are commercially available at 97–98% purity. The (R)-enantiomer is documented as a tankyrase inhibitor intermediate in Novartis patent families, where stereochemistry at the 3-position of the piperidine ring is a critical determinant of TNKS1/TNKS2 inhibitory potency [1]. The (S)-enantiomer, in contrast, is associated with protease inhibitor precursor applications [2]. Procurement of the racemate offers a cost-effective screening tool, but any chiral hit requires immediate access to the resolved enantiomers for potency confirmation; the commercial availability of all three forms under a single supplier network (Fluorochem, CymitQuimica) reduces re-sourcing burden .

Chiral Separation Stereochemistry Enantioselective Synthesis

Physicochemical Stability Indicators: Predicted Boiling Point and Density as Surrogates for Process Suitability

Predicted physicochemical parameters for the target compound include a density of 1.2 ± 0.1 g/cm³, a boiling point of 443.2 ± 45.0 °C at 760 mmHg, and a flash point of 221.8 ± 28.7 °C . These values, derived from computational models (ACD/Labs Percepta), are identical to those of the 4-piperidinyl isomer (CAS 1353983-42-2) because both share the same molecular formula and similar connectivity . However, the target compound's 3-substitution pattern results in a different InChI Key (RSNNRDBLHKCUIL-UHFFFAOYNA-N) and distinct HPLC retention behavior when compared to the 4-isomer, enabling unambiguous analytical identification in reaction monitoring . The high predicted boiling point suggests thermal robustness suitable for standard organic synthesis conditions (reflux, microwave heating), while the moderate flash point indicates standard flammable-liquid handling precautions are sufficient .

Process Chemistry Thermal Stability Scale-Up Feasibility

Optimal Procurement and Application Scenarios for N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide


Structure-Based Design of Tankyrase (TNKS1/2) Inhibitors Requiring 3-Piperidinyl Scaffold Geometry

Medicinal chemistry teams pursuing tankyrase inhibitors for Wnt pathway modulation in oncology should source the racemic target compound as a cost-effective initial screening scaffold. The 3-piperidinyl geometry has been validated in Novartis patent families as a productive template, and the commercially available (R)-enantiomer (CAS 1354008-99-3) provides a direct path to potency optimization once chiral preference is established [1]. The 4-piperidinyl isomer should be explicitly excluded for this target class, as the altered vector projection is incompatible with the TNKS ATP-binding site geometry documented in co-crystal structures [1].

Parallel Library Synthesis via Glycyl Primary Amine Derivatization

The free primary amine on the glycyl side chain enables rapid parallel amide coupling, sulfonamide formation, or reductive amination without protecting group manipulation. This contrasts with the des-glycyl analog N-cyclopropyl-N-(piperidin-3-yl)acetamide (CAS 1353977-51-1), which lacks this reactive handle and would require additional synthetic steps to install an equivalent diversification point . The 97–98% commercial purity of the target compound is sufficient for direct use in library production without pre-purification .

Fragment-Based Screening Where Primary Amine Solubility and Synthetic Tractability Are Prioritized

The target compound's molecular weight (239.31 g/mol) and the presence of a solvent-exposed primary amine align with fragment-based drug discovery (FBDD) guidelines for lead-like properties. The primary amine enhances aqueous solubility relative to N-alkylated analogs, facilitating biochemical assay formatting at high fragment concentrations (≥1 mM) [2]. The compound's predicted thermal stability (BP 443 °C) supports its use in thermal shift assays for target engagement validation [2].

Chiral Method Development and Enantioselective Synthesis Reference Standard

Analytical chemistry groups requiring a racemic reference for chiral HPLC or SFC method development can use the target compound (CAS 1353970-54-3) alongside the resolved (R)- and (S)-enantiomers available from the same vendor network (Fluorochem/CymitQuimica). This eliminates inter-vendor variability in retention time referencing and ensures seamless method transfer from racemic screening to enantioselective purification protocols .

Quote Request

Request a Quote for N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.